4-Thiomorpholinepropanoic acid

Übersicht

Beschreibung

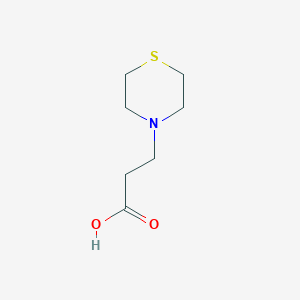

4-Thiomorpholinepropanoic acid is an organic compound with the molecular formula C7H13NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is characterized by the presence of a propanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinepropanoic acid typically involves the reaction of thiomorpholine with acrylonitrile, followed by hydrolysis. The general synthetic route can be summarized as follows:

Reaction with Acrylonitrile: Thiomorpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 4-thiomorpholinepropionitrile.

Hydrolysis: The nitrile group in 4-thiomorpholinepropionitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiomorpholinepropanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiomorpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted thiomorpholines demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A notable example includes the synthesis of 4-thiomorpholinepropanoic acid derivatives that displayed enhanced antibacterial activity compared to traditional antibiotics .

Antiepileptic Properties

Thiomorpholine derivatives have been studied for their potential in treating epilepsy. Specifically, compounds that open KCNQ potassium channels have shown promise in reducing neuronal excitability associated with seizure disorders. In clinical studies, this compound was evaluated for its efficacy in modulating these channels, leading to reduced seizure frequency in animal models .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that this compound may help mitigate neuronal damage through its antioxidant properties, thereby offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Case Study 1: Antiepileptic Drug Development

- Researchers synthesized a series of thiomorpholine derivatives and tested their effects on KCNQ channels in vitro. Results demonstrated a dose-dependent increase in channel opening, correlating with reduced seizure activity in rodent models.

- Case Study 2: Antimicrobial Efficacy

- A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. The compound exhibited superior activity against resistant bacterial strains, suggesting its potential as a novel antibacterial agent.

Data Tables

Wirkmechanismus

The mechanism of action of 4-Thiomorpholinepropanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

4-Thiomorpholinepropanoic acid can be compared with other similar compounds, such as:

Thiomorpholine: The parent compound without the propanoic acid group.

4-Thiomorpholinebutanoic acid: A similar compound with an additional carbon in the side chain.

Thiomorpholine derivatives: Various derivatives with different functional groups.

The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the propanoic acid group, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Thiomorpholinepropanoic acid, a compound characterized by its unique thiomorpholine structure, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula and a molecular weight of approximately 191.25 g/mol. The presence of a sulfur atom in place of oxygen, as seen in morpholine, imparts distinct chemical properties and biological activities to this compound. Its structural features contribute to its reactivity and interaction with biological systems .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development. Notable activities include:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. This activity is crucial for developing new antimicrobial agents .

- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, which could be beneficial in pain management therapies .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it relevant for conditions characterized by inflammatory responses .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.

- Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 mg/mL .

- Analgesic Activity Assessment : In a controlled animal study, the analgesic effects of this compound were assessed using the formalin test. The compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(1,1-Dioxidothiomorpholino)propanoic acid | C7H13NO3S | Contains a dioxo group; altered reactivity | Antimicrobial |

| 1-Oxide-4-thiomorpholine acetic acid | C6H12ClNO3S | Acetic acid derivative; different solubility | Antimicrobial |

| This compound | C7H13NO3S | Lacks oxide functionality; distinct activity | Antimicrobial, Analgesic |

This table highlights how structural modifications influence the biological activity of these compounds.

Eigenschaften

IUPAC Name |

3-thiomorpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCCATDJWZPREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613909 | |

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-64-4 | |

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.